Cas no 207974-77-4 (1,1'-Biphenyl,4-[(difluoromethyl)thio]-)
1,1'-Biphenyl,4-[(difluoromethyl)thio]- Chemical and Physical Properties
Names and Identifiers
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- 1,1'-Biphenyl,4-[(difluoromethyl)thio]-
- 4-(Difluoromethylthio)biphenyl
- 1-(difluoromethylsulfanyl)-4-phenylbenzene
- DTXSID60596257
- SCHEMBL8165682
- 207974-77-4
- biphenyl-4-yl(difluoromethyl)sulfane
- 4-[(difluoromethyl)thio]-1,1'-biphenyl
- 4-[(Difluoromethyl)sulfanyl]-1,1'-biphenyl
- MFCD04972822
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- MDL: MFCD04972822
- Inchi: 1S/C13H10F2S/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
- InChI Key: VWCHEEZABHYZJD-UHFFFAOYSA-N
- SMILES: S(C(F)F)C1C=CC(=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 236.04712782g/mol
- Monoisotopic Mass: 236.04712782g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 25.3Ų
1,1'-Biphenyl,4-[(difluoromethyl)thio]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB148396-1 g |
4-(Difluoromethylthio)biphenyl; 98% |
207974-77-4 | 1g |
€280.00 | 2022-06-12 | ||
| abcr | AB148396-5 g |
4-(Difluoromethylthio)biphenyl; 98% |
207974-77-4 | 5g |
€760.00 | 2022-06-12 | ||
| abcr | AB148396-1g |
4-(Difluoromethylthio)biphenyl, 98%; . |
207974-77-4 | 98% | 1g |
€265.00 | 2024-04-18 | |
| abcr | AB148396-5g |
4-(Difluoromethylthio)biphenyl, 98%; . |
207974-77-4 | 98% | 5g |
€650.00 | 2024-04-18 | |
| abcr | AB148396-10g |
4-(Difluoromethylthio)biphenyl, 98%; . |
207974-77-4 | 98% | 10g |
€1085.00 | 2024-04-18 |
1,1'-Biphenyl,4-[(difluoromethyl)thio]- Suppliers
1,1'-Biphenyl,4-[(difluoromethyl)thio]- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 1,1'-Biphenyl,4-[(difluoromethyl)thio]-
1,1'-Biphenyl,4-[(difluoromethyl)thio]- (CAS No. 207974-77-4): An Overview of a Versatile Compound in Modern Chemistry and Pharmaceuticals
1,1'-Biphenyl,4-[(difluoromethyl)thio]- (CAS No. 207974-77-4) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, often referred to as DFMT-Biphenyl, is characterized by its biphenyl core and the presence of a difluoromethylthio group. The combination of these structural features endows the compound with a range of interesting properties that make it a valuable component in various applications.
The biphenyl core is a well-known aromatic system that provides rigidity and planarity to the molecule, which can influence its electronic and physical properties. The difluoromethylthio group, on the other hand, introduces fluorine atoms into the molecule, which can significantly alter its reactivity, stability, and biological activity. Fluorine is known for its high electronegativity and unique electronic properties, making it a key element in the design of pharmaceuticals and materials with enhanced performance.
Recent studies have highlighted the potential of DFMT-Biphenyl in various applications. In the field of pharmaceuticals, this compound has shown promise as a lead molecule for the development of new drugs. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that DFMT-Biphenyl derivatives exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The difluoromethylthio group plays a crucial role in enhancing the antiviral efficacy by modulating the interaction between the drug and viral proteins.
In addition to its antiviral properties, DFMT-Biphenyl has also been explored for its potential as an anticancer agent. Studies have shown that certain derivatives of this compound can selectively inhibit cancer cell growth by targeting specific signaling pathways involved in cell proliferation and survival. The biphenyl core provides a rigid scaffold that can be functionalized with various substituents to optimize the pharmacological profile of the molecule.
From a materials science perspective, DFMT-Biphenyl has been investigated for its use in organic electronics and photovoltaic devices. The rigid biphenyl core and the electron-withdrawing difluoromethylthio group contribute to the compound's excellent charge transport properties and stability under various environmental conditions. Research published in *Advanced Materials* has demonstrated that DFMT-Biphenyl-based materials exhibit high electron mobility and good photostability, making them suitable for use in organic field-effect transistors (OFETs) and organic solar cells.
The synthesis of 1,1'-Biphenyl,4-[(difluoromethyl)thio]- typically involves multistep procedures that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by thiolation steps to introduce the difluoromethylthio group. Advances in synthetic methodologies have led to more efficient and scalable processes for producing this compound, which is crucial for its practical applications.
In conclusion, 1,1'-Biphenyl,4-[(difluoromethyl)thio]- (CAS No. 207974-77-4) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and organic electronics. Its unique structural features provide a foundation for further research and development, making it an exciting area of study for scientists and engineers alike. As ongoing research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in advancing various fields of science and technology.
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